4,5,6-trifluoro-1H-indole-2-carboxylic acid
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Overview
Description
4,5,6-trifluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative with the molecular formula C9H4F3NO2 and a molecular weight of 215.13 g/mol . This compound is characterized by the presence of three fluorine atoms at positions 4, 5, and 6 on the indole ring, which significantly influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within the cell.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Result of Action
Based on the known activities of indole derivatives, the compound could potentially have effects such as inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malarial infection, and inhibition of cholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of fluorinated starting materials and subsequent cyclization reactions under controlled conditions . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are often tailored to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
4,5,6-trifluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: The fluorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4,5,6-trifluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 4,6,7-trifluoro-1H-indole-2-carboxylic acid
- 5,6,7-trifluoro-1H-indole-2-carboxylic acid
- 4,5,7-trifluoro-1H-indole-2-carboxylic acid
Uniqueness
4,5,6-trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects. This influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,5,6-trifluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-4-2-5-3(7(11)8(4)12)1-6(13-5)9(14)15/h1-2,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJHKKYUIXQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-64-8 |
Source
|
Record name | 4,5,6-trifluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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